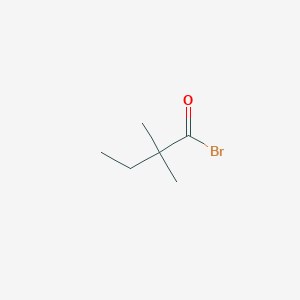
2,2-Dimethylbutanoyl bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylbutanoyl bromide is an organic compound with the molecular formula C6H11BrO. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity and is commonly used in the preparation of various chemical products.
准备方法
Synthetic Routes and Reaction Conditions
2,2-Dimethylbutanoyl bromide can be synthesized through the bromination of 2,2-dimethylbutanoic acid. The reaction typically involves the use of bromine (Br2) or a brominating agent such as oxalyl bromide (COBr2) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process may include the use of continuous flow reactors to enhance efficiency and yield. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for further use.
化学反应分析
Types of Reactions
2,2-Dimethylbutanoyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Addition Reactions: It can react with nucleophiles to form addition products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination: Reagents such as potassium tert-butoxide (KOtBu) in a non-polar solvent like dimethyl sulfoxide (DMSO) are used.
Addition: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed
Substitution: Formation of 2,2-dimethylbutanoic acid derivatives.
Elimination: Formation of 2,2-dimethylbutene.
Addition: Formation of various organometallic compounds.
科学研究应用
2,2-Dimethylbutanoyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals.
作用机制
The mechanism of action of 2,2-dimethylbutanoyl bromide involves its reactivity as an acylating agent. It can react with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on organic molecules, leading to the formation of carbon-carbon or carbon-heteroatom bonds. The pathways involved typically include nucleophilic substitution or addition mechanisms.
相似化合物的比较
Similar Compounds
2,2-Dimethylbutanoyl chloride: Similar in structure but contains a chlorine atom instead of bromine.
2,2-Dimethylbutanoic acid: The parent acid from which 2,2-dimethylbutanoyl bromide is derived.
2,2-Dimethylbutane: A hydrocarbon with a similar carbon skeleton but lacks the acyl functional group.
Uniqueness
This compound is unique due to its bromine atom, which imparts distinct reactivity compared to its chloride or acid counterparts. The presence of the bromine atom makes it more reactive in nucleophilic substitution reactions, allowing for the formation of a wide range of derivatives.
属性
CAS 编号 |
558432-23-8 |
|---|---|
分子式 |
C6H11BrO |
分子量 |
179.05 g/mol |
IUPAC 名称 |
2,2-dimethylbutanoyl bromide |
InChI |
InChI=1S/C6H11BrO/c1-4-6(2,3)5(7)8/h4H2,1-3H3 |
InChI 键 |
NFQIMBYJXQGLAG-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)C(=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


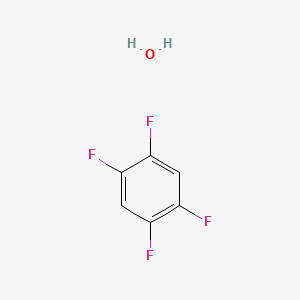
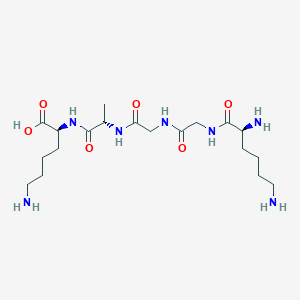

![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N'-(1-phenylethyl)urea](/img/structure/B14219267.png)
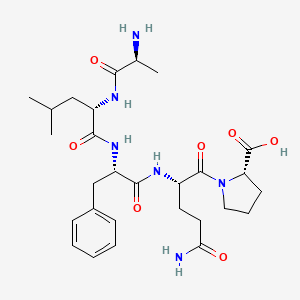

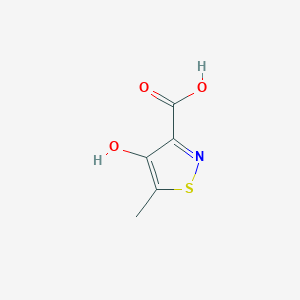
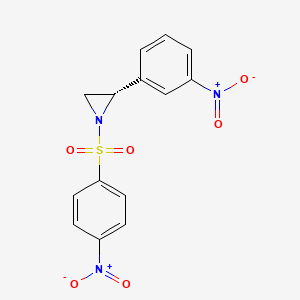


![N-Dodecyl-N'-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea](/img/structure/B14219311.png)
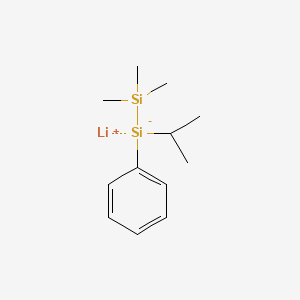
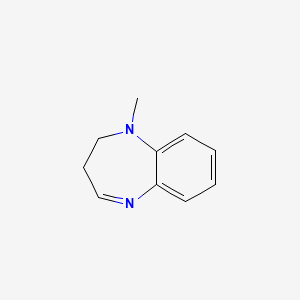
![3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]-](/img/structure/B14219333.png)
